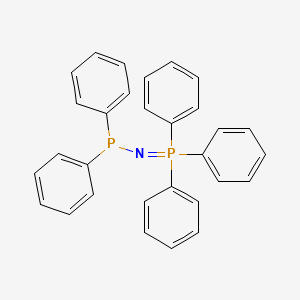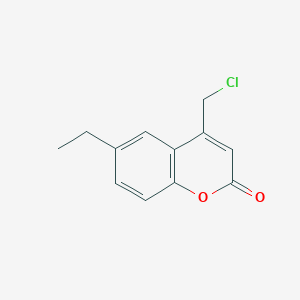
1,1-Diphenylurea
Overview
Description
Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)
Scientific Research Applications
Anticancer Applications
1,1-Diphenylurea is significant in the field of cancer research. It forms an important link in designing active substances for treating cancer due to its ability to bind with certain acceptors. Diphenylurea shows activity against several human cancer cell lines and is used in synthesizing various anticancer agents, such as sorafenib. It inhibits cell signaling transduction pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, essential in cancer development. Additionally, it inhibits tumor cell growth by targeting multiple receptor tyrosine kinases, such as VEGFRs, PDGFRs, and EGFRs. Diphenylurea derivatives are also applied in the synthesis of Aurora kinases inhibitors and HDAC inhibitors, which affect cell division and differentiation (W. Yicong, Ren Xinyue, & Guo-Wu Rao, 2019).
Plant Biology and Agriculture
In the agricultural sector, this compound derivatives have been found to stimulate somatic embryogenesis in various Citrus species. They have shown higher embryogenic performance compared to classical cytokinins, indicating their potential in plant tissue culture and plant breeding (A. Carra et al., 2006).
Antiviral Pharmaceutical Research
Research on the conformational preferences of this compound has provided insights into its role in antiviral pharmaceuticals. Studies have explored its structure and binding properties, which are crucial for developing effective antiviral drugs (R. Emery et al., 2004).
Synthetic Chemistry
This compound is an intermediate in phosgene-free synthesis routes for important chemicals like methyl N-phenylcarbamate and phenyl isocyanate. This showcases its role in developing safer, more environmentally friendly chemical synthesis methods (A. Vavasori & L. Ronchin, 2012).
Antibacterial Applications
Diphenylurea derivatives have been identified as a new class of antibacterial agents, particularly effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA & VRSA). Their structure-activity relationships have been extensively studied, indicating their potential as therapeutic agents in combating bacterial resistance (I. Eissa et al., 2017).
Alzheimer's Disease Research
In the context of Alzheimer's disease, 1,3-diphenylurea derivatives have been designed to act as dual-target-directed agents. They combine BACE 1 inhibitor properties with metal chelating abilities, offering a novel approach in Alzheimer's disease treatment research (Wenhai Huang et al., 2010).
Properties
| 603-54-3 | |
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,1-diphenylurea |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |
InChI Key |
XKAFKUGMXFMRCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |
boiling_point |
Decomposes (NTP, 1992) |
density |
1.276 (NTP, 1992) |
melting_point |
372 °F (NTP, 1992) |
| 603-54-3 26763-63-3 |
|
physical_description |
Asym-diphenylurea appears as needles or white crystals. (NTP, 1992) |
solubility |
less than 1 mg/mL at 72° F (NTP, 1992) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

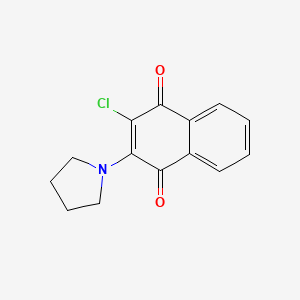
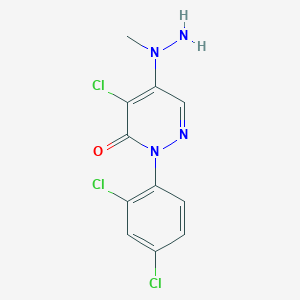
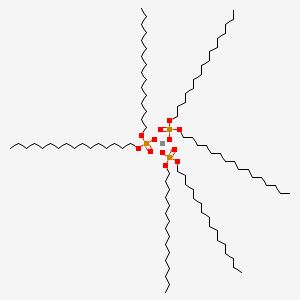


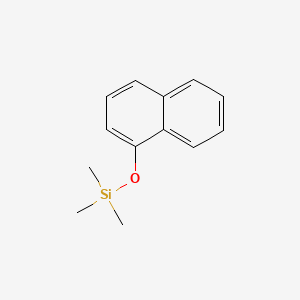

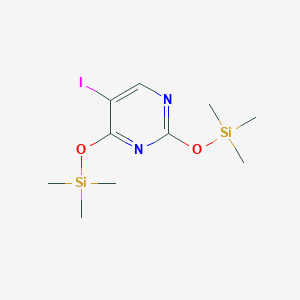


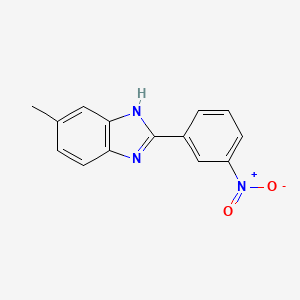
![(2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B1616768.png)
